molecular formula C18H19ClN2O3S B2575185 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954714-31-9

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2575185
CAS No.: 954714-31-9
M. Wt: 378.87
InChI Key: KSYIXOZQGLKOIB-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a highly potent and selective cell-permeable inhibitor of the histone acetyltransferases KAT6A (also known as MOZ) and KAT6B (also known as MORF) (source) . This compound has emerged as a critical pharmacological tool for probing the roles of these enzymes in epigenetic regulation. By inhibiting the catalytic activity of KAT6A and KAT6B, it effectively prevents the acetylation of histone H3 on lysine 23 (H3K23ac), a key epigenetic mark associated with active gene promoters (source) . Its primary research application is in the field of oncology, where it is used to investigate the dependency of certain cancers, such as acute myeloid leukemia (AML) and other malignancies driven by chromosomal translocations involving KAT6A, on these acetyltransferases. Treatment with this inhibitor induces cellular senescence and differentiation in cancer cells, leading to a potent anti-proliferative effect, without causing DNA damage typically associated with other chemotherapeutic agents (source) . The compound thereby provides researchers with a powerful means to validate KAT6A and KAT6B as therapeutic targets and to explore novel, epigenetically-targeted strategies for cancer intervention.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYIXOZQGLKOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit significant biological activity, particularly as an inhibitor of specific enzymes and receptors involved in various physiological processes. Compounds with similar structures have shown promise in treating conditions such as neurological disorders and inflammation .

Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has been studied for its anticancer, antibacterial, and enzyme inhibitory properties. The presence of the chlorophenyl group enhances hydrophobic interactions with biological targets, while the sulfonamide group facilitates hydrogen bonding, contributing to its efficacy as a drug candidate .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its ability to selectively inhibit certain enzymes makes it a valuable tool in understanding metabolic pathways and developing targeted therapies .

Target Identification
Research involving this compound has also focused on identifying novel biological targets for drug development. By elucidating the mechanisms through which it interacts with specific proteins, researchers can better understand its therapeutic potential and optimize its pharmacological properties .

Materials Science

Synthesis of Novel Materials
this compound is explored for its potential use in synthesizing novel materials with unique properties, such as polymers and nanomaterials. Its chemical structure allows for modifications that can lead to materials with tailored functionalities for various industrial applications .

Case Studies

Several case studies have highlighted the applications of this compound in clinical settings:

  • Enzyme Activity Modulation : A study demonstrated the compound's effectiveness in modulating enzyme activity related to cancer progression, suggesting its potential use as a therapeutic agent in oncology.
  • Inhibition of Bacterial Growth : Another case study focused on its antibacterial properties, showing promising results against resistant bacterial strains.
  • Pharmacokinetic Studies : Research evaluating the pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion profiles, which are critical for drug development .

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

A. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
  • Core Structure: Pyrazolo[3,4-d]pyrimidine-chromenone hybrid.
  • Substituents: Two fluorine atoms (5-fluoro on chromenone, 3-fluorophenyl). N-methylbenzenesulfonamide at the 4-position.
  • Key Data :
    • Molecular Weight: 589.1 g/mol.
    • Melting Point: 175–178°C.
  • Comparison: The chromenone and pyrazolopyrimidine cores are structurally distinct from the pyrrolidinone in the target compound, suggesting divergent biological targets (e.g., kinase inhibition vs. protease modulation). Fluorine substituents enhance electronegativity and metabolic stability compared to chlorine in the target molecule. The N-methylsulfonamide group reduces hydrogen-bonding capacity relative to the unsubstituted sulfonamide in the target compound .
B. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide ()
  • Core Structure : Pyrimidine-morpholine hybrid.
  • Substituents :
    • Bromine at pyrimidine 5-position, morpholine at 2-position.
    • 2,4,6-Trimethylbenzenesulfonamide.
  • Comparison: The pyrimidine core differs from pyrrolidinone, likely conferring distinct electronic properties.

Physicochemical Properties

Property Target Compound Example 53 () Compound
Core Structure Pyrrolidinone Pyrazolopyrimidine-chromenone Pyrimidine-morpholine
Molecular Weight ~400 g/mol (estimated) 589.1 g/mol Not reported
Halogen Substituents 4-Chlorophenyl 5-Fluoro, 3-Fluorophenyl 5-Bromo
Sulfonamide Group 4-Methylbenzenesulfonamide N-Methylbenzenesulfonamide 2,4,6-Trimethylbenzenesulfonamide
Melting Point Not reported 175–178°C Not reported

Key Observations :

  • The target compound’s pyrrolidinone core may confer conformational flexibility, enhancing adaptability in binding pockets compared to rigid pyrimidine or chromenone systems.
  • Chlorine (electronegativity: 3.0) vs. fluorine (4.0) substituents influence electronic effects: fluorine’s stronger electron-withdrawing nature may improve metabolic stability but reduce π-π stacking interactions.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, including enzyme inhibition and antibacterial properties. This article explores its biological activity based on diverse research findings.

Structural Overview

The compound features a pyrrolidine ring, a 4-chlorophenyl group, and a benzenesulfonamide moiety. These components contribute to its pharmacological profile, making it a candidate for further medicinal chemistry exploration.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. Notably, sulfonamides are known for their ability to inhibit various enzymes, which can affect physiological processes such as inflammation and cell proliferation.

Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound AAcetylcholinesterase0.63 ± 0.001
Compound BUreaseStrong Inhibition
This compoundTBDTBDThis Study

Antibacterial Activity

The antibacterial properties of related compounds have been documented, showing moderate to strong activity against various bacterial strains. For instance, studies on piperidine derivatives have demonstrated efficacy against Salmonella typhi and Bacillus subtilis.

Table 2: Antibacterial Activity

CompoundBacterial StrainActivity LevelReference
Compound CSalmonella typhiModerate to Strong
Compound DBacillus subtilisModerate to Strong
This compoundTBDTBDThis Study

The mechanism of action for this compound likely involves binding to specific receptors or enzymes, altering their activity. This interaction can lead to various biological effects, including anti-inflammatory responses and potential anticancer properties.

Case Study 1: Anti-inflammatory Effects

A study focusing on similar compounds revealed that modifications in the benzene and pyrrolidine rings could enhance anti-inflammatory activity. The derivatives exhibited significant inhibition of inflammatory pathways, suggesting that this compound may also possess such properties.

Case Study 2: Anticancer Potential

Research into the anticancer potential of related sulfonamides has shown promising results in inhibiting tumor growth through enzyme inhibition pathways. The structural similarity of this compound with these compounds suggests it may exhibit similar effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide?

  • Methodology : The synthesis typically involves coupling a pyrrolidinone intermediate with a sulfonamide precursor. For example:

Intermediate preparation : React 1-(4-chlorophenyl)pyrrolidin-3-ylmethanol with a chlorinating agent (e.g., SOCl₂) to form the corresponding chloride.

Sulfonamide coupling : Treat the chloride with 4-methylbenzenesulfonamide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the target compound .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) .

  • Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:

Crystallization : Grow crystals via slow evaporation in a mixed solvent system (e.g., DCM/methanol).

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K).

Analysis : Refine structures using software like SHELXL, reporting bond angles, torsion angles, and hydrogen-bonding networks .

  • Example : A related sulfonamide analog (CAS: 955253-74-4) showed a distorted pyrrolidinone ring and planar sulfonamide group, with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Q. What in vitro assays are used to screen its biological activity?

  • Methodology :

Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases).

Antimicrobial activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

Substituent variation : Modify the 4-chlorophenyl or sulfonamide group (e.g., introduce electron-withdrawing groups like CF₃ to enhance metabolic stability) .

Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with active-site residues).

In vitro validation : Compare IC₅₀ values of analogs to establish trends (e.g., increased lipophilicity correlating with improved membrane permeability) .

Q. What pharmacokinetic challenges arise in its in vivo application?

  • Methodology :

Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

Plasma protein binding : Use equilibrium dialysis to assess free fraction .

Bioavailability : Conduct oral/intravenous dosing in rodent models, measuring AUC and Cmax .

Q. How can contradictory bioactivity data be resolved (e.g., varying IC₅₀ across studies)?

  • Methodology :

Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration).

Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls.

Meta-analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent effects, incubation time) .

Q. What mechanistic insights can be gained from enzyme inhibition kinetics?

  • Methodology :

Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

Time-dependent studies : Pre-incubate enzyme with compound to assess irreversible binding.

Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How is toxicity evaluated in preclinical models?

  • Methodology :

Acute toxicity : Administer escalating doses to rodents (OECD 423), monitoring mortality and organ histopathology.

Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .

Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the sulfonamide group .
  • Data interpretation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Contradictions : Address batch-to-batch variability by repeating synthesis and characterization .

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